molecular formula C23H27NO2 B2596659 1-[(Methylethyl)benzylamino]-3-naphthyloxypropan-2-ol CAS No. 2349-27-1

1-[(Methylethyl)benzylamino]-3-naphthyloxypropan-2-ol

Cat. No.: B2596659
CAS No.: 2349-27-1
M. Wt: 349.474
InChI Key: DIJUYSHEKLLUFO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the product .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The reactivity of a compound is largely determined by its functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques .

Scientific Research Applications

Self-Assembly and Materials Science

A class of linear arylamide oligomers, related in structure to the compound , has been designed to self-assemble into vesicular structures. These structures are formed due to ordered stacking facilitated by hydrogen bonding and aromatic stacking interactions. This self-assembly process has potential applications in the development of novel materials and nanostructures (Xu et al., 2009).

Organic Synthesis and Catalysis

Research on regioselective arylations under palladium catalysis has shown that biphenyl-2-ols, naphthols, and benzylic compounds can be transformed into complex organic molecules. This work illustrates the broad utility of related compounds in facilitating or undergoing chemical transformations, which is crucial for the synthesis of complex organic molecules and pharmaceuticals (Satoh et al., 1998).

Drug Development and Pharmacology

A study on 1-(aralkylamino)-3-(aryloxy)propan-2-ols has elucidated the role of amino group substituents in determining cardioselectivity, a key consideration in the development of beta-adrenoceptor blocking agents. The findings provide insights into the design of cardioselective drugs, highlighting the importance of structural modifications to achieve desired pharmacological profiles (Rzeszotarski et al., 1983).

Bioconjugation and Medicinal Chemistry

The synthesis and evaluation of benzimidazole-based Schiff base copper(II) complexes demonstrate the potential for related compounds in developing antibacterial and antifungal agents. These complexes exhibit significant in vitro cytotoxic effects against various cancer cell lines, underscoring the therapeutic potential of compounds with similar structural motifs (Paul et al., 2015).

Safety and Hazards

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and environmental impact .

Future Directions

Future research on a compound could involve finding new synthetic routes, discovering new reactions, studying its mechanism of action in more detail, or finding new applications for the compound .

Properties

IUPAC Name

1-[benzyl(propan-2-yl)amino]-3-naphthalen-1-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2/c1-18(2)24(15-19-9-4-3-5-10-19)16-21(25)17-26-23-14-8-12-20-11-6-7-13-22(20)23/h3-14,18,21,25H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJUYSHEKLLUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)CC(COC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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